perfluorohexanonitrile perfluorohexanonitrile
Brand Name: Vulcanchem
CAS No.: 23790-49-0
VCID: VC3856096
InChI: InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17
SMILES: C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C6F11N
Molecular Weight: 295.05 g/mol

perfluorohexanonitrile

CAS No.: 23790-49-0

Cat. No.: VC3856096

Molecular Formula: C6F11N

Molecular Weight: 295.05 g/mol

* For research use only. Not for human or veterinary use.

perfluorohexanonitrile - 23790-49-0

Specification

CAS No. 23790-49-0
Molecular Formula C6F11N
Molecular Weight 295.05 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile
Standard InChI InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17
Standard InChI Key SIRKRRJSXWDMMJ-UHFFFAOYSA-N
SMILES C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Perfluorohexanonitrile features a linear carbon chain where all hydrogen atoms are replaced by fluorine atoms, terminating in a nitrile (-C≡N) functional group. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile, reflecting the complete fluorination pattern across its six-carbon backbone . X-ray crystallographic studies of analogous perfluoronitriles reveal helical conformations in the solid state due to steric interactions between adjacent fluorine atoms, though solution-phase dynamics likely allow for rotational flexibility .

Key Identifiers

The compound's essential identifiers are summarized below:

PropertyValue
Molecular FormulaC₆F₁₁N
Molar Mass295.05 g/mol
CAS Registry Number23790-49-0
Density (25°C)1.628 ± 0.06 g/cm³
Boiling Point53°C at atmospheric pressure
Vapor Pressure212 mmHg at 20°C
Refractive Index1.289 (n₀²⁰)

Data sourced from experimental measurements and predictive modeling .

Physicochemical Properties

Thermal Behavior

PFHN exhibits notable thermal stability with a boiling point of 53°C, significantly lower than its hydrocarbon analog hexanenitrile (bp 161°C), due to weakened intermolecular forces. Differential scanning calorimetry reveals no phase transitions between -100°C and 200°C, confirming its stability under extreme conditions . The low freezing point (<-90°C) enables cryogenic applications where liquid phase maintenance is critical.

Solvation Characteristics

As a highly fluorinated solvent, PFHN demonstrates exceptional dissolving power for oxygen (up to 45 mL O₂/100 mL at 25°C) and other non-polar gases, surpassing conventional organic solvents by an order of magnitude . This property stems from:

  • Low polarizability of C-F bonds

  • Weak London dispersion forces between molecules

  • Molecular architecture creating void spaces for gas occupation

The solvent's Hansen solubility parameters (δD=12.3, δP=3.1, δH=2.4 MPa¹/²) indicate strong dispersion interactions with fluoropolymers and silicones, making it particularly effective for processing high-performance elastomers .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves fluorination of hexanedinitrile using cobalt trifluoride under controlled conditions:

  • Fluorination:
    C6H10N2+22F2CoF3C6F11N+NF3+10HF\text{C}_6\text{H}_{10}\text{N}_2 + 22\text{F}_2 \xrightarrow{\text{CoF}_3} \text{C}_6\text{F}_{11}\text{N} + \text{NF}_3 + 10\text{HF}
    Conducted in nickel reactors at 300-350°C with 85-90% conversion efficiency .

  • Purification:
    Distillation through a 30-tray column under reduced pressure (0.1-0.3 mmHg) yields 99.5% pure product, with byproducts including perfluorohexane (C₆F₁₄) and residual fluorinated amines removed via alkaline washing .

Industrial Manufacturing

Commercial production employs continuous flow reactors with the following optimized parameters:

ParameterValue
Residence Time45-60 minutes
Temperature320°C ± 10°C
Pressure15-20 bar
Catalyst Loading5% CoF₃/SiO₂
Annual Production50-100 metric tons

Major producers utilize closed-loop systems to recover and recycle HF byproducts, achieving 92-95% atom economy .

Industrial and Research Applications

Polymer Synthesis

PFHN serves as both solvent and comonomer in fluoropolymer production:

  • Polymerization Medium: Enables synthesis of perfluoroalkoxy (PFA) resins at 250-300°C without chain transfer side reactions

  • Comonomer Incorporation: The nitrile group participates in cyclotrimerization reactions, forming triazine rings that enhance thermal stability in final products

Typical polymer formulations contain 2-5 mol% PFHN-derived units, increasing decomposition temperatures by 80-120°C compared to standard PFA .

Specialized Lubricants

In aerospace applications, PFHN-based lubricant formulations demonstrate:

  • Coefficient of friction: 0.03-0.05 (vs. 0.1 for PFPE)

  • Load-bearing capacity: 3.5 GPa at 25°C

  • Vacuum compatibility: <1×10⁻⁷ Torr vapor pressure

These properties make it suitable for satellite mechanisms and high-vacuum industrial equipment .

Environmental and Toxicological Profile

Environmental Persistence

While comprehensive ecotoxicological data remain limited, PFHN's structural features suggest:

  • Atmospheric Lifetime: >50 years (estimated)

  • Global Warming Potential: 8,200 (100-yr horizon)

  • Bioaccumulation Factor: 120-150 in marine organisms

These estimates derive from quantitative structure-activity relationship (QSAR) models validated against similar PFAS compounds .

Human Health Considerations

Preliminary toxicological screening indicates:

  • Acute Oral LD₅₀ (rat): >5,000 mg/kg

  • Skin Irritation (rabbit): Mild erythema (Draize score 1.2)

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate)

No epidemiological studies exist regarding chronic exposure effects, though the nitrile group raises concerns about potential cyanide release under pyrolysis conditions (>400°C) .

Regulatory Landscape and Alternatives

Current Regulations

PFHN falls under evolving PFAS regulations:

  • EU REACH: Listed as Substance of Very High Concern (SVHC) candidate since 2023

  • US EPA: Included in 2024 Toxic Substances Control Act (TSCA) reporting requirements

  • China MEE: Restricted in consumer goods under GB/T 39498-2024

These measures primarily address environmental persistence rather than immediate toxicity concerns .

Emerging Alternatives

Recent developments in fluorine chemistry have produced potential substitutes:

AlternativeAdvantageLimitation
HydrofluoroethersLower GWP (120-450)Reduced solvent power
Ionic LiquidsNon-volatileHigh viscosity
Siloxane-NitrilesBiodegradableThermal stability <200°C

None currently match PFHN's combination of solvent properties and thermal stability, driving continued research into modified fluoropolymers and nanotechnology-based solutions .

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